N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(1-NAPHTHAMIDE)
Overview
Description
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(1-NAPHTHAMIDE) is a synthetic organic compound characterized by its unique structure, which includes two naphthamide groups attached to a 2,2-dimethyl-1,3-propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(1-NAPHTHAMIDE) typically involves the reaction of 2,2-dimethyl-1,3-propanediol with 1-naphthoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired amide product through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(1-NAPHTHAMIDE) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the naphthamide groups to naphthylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthamide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Naphthylamines
Substitution: Various substituted naphthamide derivatives
Scientific Research Applications
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(1-NAPHTHAMIDE) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moieties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its structural rigidity and stability.
Mechanism of Action
The mechanism of action of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(1-NAPHTHAMIDE) involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthamide groups can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(1-NAPHTHAMIDE)
- 2,2-Dimethyl-1,3-propanediol
- Neopentyl glycol diglycidyl ether
- 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate
Uniqueness
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(1-NAPHTHAMIDE) stands out due to its dual naphthamide groups, which confer unique electronic and steric properties. These features make it particularly suitable for applications requiring high stability and specific molecular interactions.
Properties
IUPAC Name |
N-[2,2-dimethyl-3-(naphthalene-1-carbonylamino)propyl]naphthalene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-27(2,17-28-25(30)23-15-7-11-19-9-3-5-13-21(19)23)18-29-26(31)24-16-8-12-20-10-4-6-14-22(20)24/h3-16H,17-18H2,1-2H3,(H,28,30)(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDHXAPJOQNCAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=CC2=CC=CC=C21)CNC(=O)C3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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